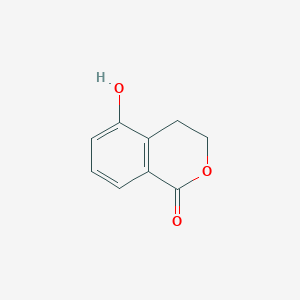

5-Hydroxy-3,4-dihydroisochromen-1-one

Description

Significance of the Dihydroisochromen-1-one Scaffold in Chemical Biology

The 3,4-dihydroisochromen-1-one scaffold is a core structure found in a significant class of naturally occurring lactones that have garnered substantial attention in the field of chemical biology. These compounds, which are structural subunits of numerous natural products, serve as valuable intermediates in the synthesis of a variety of heterocyclic molecules. researchgate.net The versatility of the dihydroisochromen-1-one framework is highlighted by the diverse array of biological activities its derivatives exhibit. researchgate.netnih.gov

Research has demonstrated that compounds containing this scaffold possess a wide range of pharmacological properties, including anti-inflammatory, antiplasmodial, antifungal, antimicrobial, antiangiogenic, and antitumoral activities. researchgate.netnih.gov The specific substitutions on the basic skeleton of 3,4-dihydroisochromen-1-one profoundly influence its biological effects. researchgate.net This structural diversity and the associated broad spectrum of bioactivities make the dihydroisochromen-1-one scaffold a privileged structure in drug discovery and medicinal chemistry. researchgate.net The potential to design and synthesize optimized derivatives based on this scaffold offers promising opportunities for the development of novel therapeutic agents. researchgate.net

Overview of Isocoumarins and Dihydroisocoumarins in Natural Product Chemistry

Isocoumarins and their reduced form, 3,4-dihydroisocoumarins, represent a significant and fascinating class of natural products. chemicalbook.com These compounds are isomers of coumarins, distinguished by a reversed lactone moiety, and are formally known as 1H-2-benzopyran-1-ones. nih.gov They are biosynthesized as secondary metabolites by a wide variety of organisms, including plants, fungi (especially endophytic fungi), bacteria, lichens, insects, and marine organisms. researchgate.netnih.govplantaedb.com

In nature, these compounds are often found with various substituents on their core structure, most commonly hydroxy and methoxy (B1213986) groups. nih.gov The nomenclature for naturally occurring isocoumarins and dihydroisocoumarins frequently uses trivial names derived from the genus or species of the source organism. plantaedb.com The structural diversity of these compounds is vast, with substitutions possible at multiple positions on the skeleton, and this variability is key to their wide range of biological functions. researchgate.netnih.gov Due to their remarkable bioactivities and diverse structures, isocoumarins and dihydroisocoumarins have become important targets for organic synthesis and are extensively studied in natural product chemistry. chemicalbook.comwikipedia.org

Properties

IUPAC Name |

5-hydroxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPECEMYLVDJKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823935-63-2 | |

| Record name | 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 3,4 Dihydroisochromen 1 One and Its Analogs

Total Synthesis Approaches

Total synthesis provides a means to construct the 3,4-dihydroisochromen-1-one core from basic starting materials, allowing for a high degree of flexibility in introducing various substituents. Several key strategies have been developed, each employing different precursors and reaction cascades.

Strategies Involving Homophthalic Acid Derivatives

A prominent strategy for the synthesis of the isochromen-1-one skeleton involves the use of homophthalic acid and its derivatives. This approach typically begins with the condensation of homophthalic acid with an acid chloride to form a 3-substituted isocoumarin (B1212949). This intermediate is then subjected to reduction to yield the target 3,4-dihydroisochromen-1-one.

One developed method outlines the synthesis of 3-substituted 3,4-dihydroisochromen-1-ones from isocoumarins, which are obtained by the reaction of homophthalic acid with various acid chlorides. researchgate.net The subsequent reduction of the isocoumarin intermediate is a crucial step in forming the dihydro derivative. researchgate.net For instance, the reaction of homophthalic anhydride (B1165640) with imines, known as the Castagnoli-Cushman reaction, provides a facile and often diastereoselective route to 2,3-disubstituted 3,4-dihydroisoquinolin-1-one derivatives with a carboxylic acid function at the C4 position, which is an analogous nitrogen-containing heterocyclic system. nih.gov

Cyclization Reactions for Dihydroisochromen-1-one Nucleus Formation

The formation of the heterocyclic ring is a critical step in the synthesis of 3,4-dihydroisochromen-1-ones. Intramolecular cyclization reactions are frequently employed to construct the lactone ring. These reactions can be catalyzed by acids or metals and often proceed via the formation of key intermediates like ortho-quinone methides.

For the analogous dihydrocoumarins, a one-pot strategy involving C-H oxidation of 2-alkyl phenols followed by a conjugate addition and cyclization cascade has been reported. nih.govmdpi.com This method generates ortho-quinone methides as key intermediates, which then undergo a [4+2] cycloaddition to form the dihydrocoumarin (B191007) ring. nih.gov Similar intramolecular hydrofunctionalization strategies, such as the indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl alcohols, have been used to synthesize 1H-isochromenes, which can be further transformed into the desired dihydroisochromen-1-one skeleton. researchgate.net These strategies often rely on the careful choice of precursors that can undergo regioselective cyclization to form the six-membered lactone ring.

Synthetic Routes from Hydroxyindanone Precursors

An alternative approach to the 3,4-dihydroisochromen-1-one core involves the rearrangement of appropriately substituted indanone precursors. The synthesis of 5-hydroxy-1-indanone (B188539), a key potential precursor, has been accomplished through various methods. One such method involves the reaction of 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization to form 4,6-dibromo-5-hydroxy-1-indanone, which is then debrominated to give 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

Once the 5-hydroxy-1-indanone is obtained, a Baeyer-Villiger oxidation can be envisioned as a plausible transformation to introduce the oxygen atom into the ring and form the 5-hydroxy-3,4-dihydroisochromen-1-one. This rearrangement is a well-established method for converting cyclic ketones into lactones.

Application of Specific Reagents and Catalysts in Synthesis

The choice of reagents and catalysts is critical in directing the outcome and efficiency of the synthetic routes to 3,4-dihydroisochromen-1-ones. A variety of catalysts, including clays, metal complexes, and organocatalysts, have been employed.

In the synthesis of 3-substituted 3,4-dihydroisochromen-1-ones from isocoumarins, montmorillonite (B579905) K-10 clay has been used as a catalyst for the initial condensation, and sodium borohydride (B1222165) (NaBH4) is used for the subsequent reduction. researchgate.net For the synthesis of analogous dihydrocoumarins, a combination of silver oxide (Ag2O) as an oxidant and a Brønsted acid like p-toluenesulfonic acid or diphenyl phosphate (B84403) as a catalyst has been shown to be effective in a one-pot C-H oxidation/cyclization cascade. nih.govnih.govresearchgate.net Furthermore, domino reactions for the synthesis of related nitrogen-containing heterocycles like tetrahydroquinolines have utilized palladium on carbon (Pd/C) for reductive amination strategies. mdpi.com The following table summarizes some of the catalysts and reagents used in the synthesis of 3,4-dihydroisochromen-1-ones and related compounds.

| Catalyst/Reagent | Role | Application |

| Montmorillonite K-10 | Lewis acid catalyst | Condensation of homophthalic acid with acid chlorides. researchgate.net |

| Sodium Borohydride (NaBH4) | Reducing agent | Reduction of isocoumarins to dihydroisochromen-1-ones. researchgate.net |

| Silver Oxide (Ag2O) | Oxidant | C-H oxidation of 2-alkyl phenols to form ortho-quinone methides. nih.govnih.gov |

| p-Toluenesulfonic Acid | Brønsted acid catalyst | Cyclization cascade in dihydrocoumarin synthesis. nih.govnih.gov |

| Diphenyl Phosphate | Brønsted acid catalyst | Oxidative cyclization cascade in dihydrocoumarin synthesis. nih.gov |

| Palladium on Carbon (Pd/C) | Hydrogenation catalyst | Reductive amination for tetrahydroquinoline synthesis. mdpi.com |

| Indium(III) Iodide (InI3) | Lewis acid catalyst | Cycloisomerization of ortho-(alkynyl)benzyl alcohols. researchgate.net |

| Lewis Acids (e.g., AlCl3) | Catalyst | Friedel-Crafts acylation for indanone synthesis. google.com |

Semisynthesis from Natural Precursors (e.g., Anacardic Acid)

Semisynthesis offers a valuable alternative to total synthesis by utilizing readily available natural products as starting materials. Anacardic acid, a major constituent of cashew nut shell liquid (CNSL), has proven to be a versatile precursor for the synthesis of 3,4-dihydroisochromen-1-one analogs. udsm.ac.tzudsm.ac.tz

The transformation of anacardic acid into mellein-type 3,4-dihydroisocoumarins involves a series of chemical modifications. udsm.ac.tz One reported synthesis involved the isomerization of monoeneanacardic acid to isoanacardic acid, which was then hydrogenated to produce 8-hydroxy-3-tridecyl-3,4-dihydroisochromen-1-one. udsm.ac.tz Another approach involves the protection of the phenolic and carboxylic acid groups of anacardic acid, followed by hydrogenation of the unsaturated side chain. Subsequent benzylic oxidation and reduction, followed by deprotection and lactonization, yield the 3,4-dihydroisocoumarin core. udsm.ac.tz The isolation of anacardic acid from CNSL is typically achieved by precipitation as its calcium salt, followed by acidification. udsm.ac.tz

Enantioselective Synthesis of Chiral Dihydroisochromen-1-ones

The development of enantioselective methods is crucial for accessing chiral 3,4-dihydroisochromen-1-ones, which are important for pharmacological studies. While specific examples for this compound are not extensively reported, strategies employed for the asymmetric synthesis of related chiral heterocycles can be considered applicable.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, the enantioselective synthesis of 2,3-dihydropyridin-4(1H)-ones has been achieved through an organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes. nih.gov In the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones, a chiral tertiary amine tethered to a bifunctional thiourea (B124793) derivative, derived from quinine, has been used as a catalyst to achieve high enantioselectivity. mdpi.com These approaches, which rely on the formation of a chiral environment around the substrate, could potentially be adapted for the enantioselective synthesis of 3,4-dihydroisochromen-1-ones through asymmetric cyclization or related transformations.

Chemical Reactivity and Derivatization Strategies for 5 Hydroxy 3,4 Dihydroisochromen 1 One

General Reaction Pathways and Functional Group Transformations

The chemical nature of 5-Hydroxy-3,4-dihydroisochromen-1-one is dictated by its primary functional groups: a phenolic hydroxyl, a dihydro-γ-pyrone (lactone) ring, and a benzene (B151609) ring. Each of these sites offers distinct pathways for chemical reactions and transformations. solubilityofthings.com

Reactions involving the Phenolic Hydroxyl Group: The hydroxyl group at the C-5 position imparts phenolic character to the molecule, making it weakly acidic and a target for various modifications.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters through reactions like the Williamson ether synthesis or esterification with acyl chlorides or anhydrides. These transformations are fundamental for altering the molecule's polarity and steric properties.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, which can facilitate electrophilic substitution on the aromatic ring at the C-6 and C-8 positions, assuming steric hindrance is not prohibitive.

Reactions involving the Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack.

Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to open the ring, yielding a corresponding carboxylic acid derivative (a substituted 2-(hydroxymethyl)phenylacetic acid).

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can open the lactone ring to form amides.

Other Transformations: The dihydroisocoumarin scaffold itself can undergo various reactions. For instance, the benzylic C-4 position could be a site for radical reactions or other functionalizations. Reduction of the lactone carbonyl group can also be achieved using appropriate reducing agents. researchgate.net

A summary of potential transformations is presented below.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| 5-Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 5-Alkoxy derivative |

| 5-Hydroxyl | O-Acylation | Acyl chloride, Pyridine | 5-Acyloxy derivative |

| Lactone (Ester) | Hydrolysis | NaOH or H₃O⁺ | Ring-opened carboxylic acid |

| Lactone (Ester) | Aminolysis | Primary/Secondary Amine | Ring-opened amide |

| Aromatic Ring | Electrophilic Substitution | e.g., Br₂, FeBr₃ | Brominated aromatic ring |

Derivatization for Analytical Characterization

To overcome challenges in detection and separation, this compound can be chemically modified. Derivatization is a key strategy to enhance its analytical properties for techniques like mass spectrometry and chromatography. nih.gov

Enhancement of Spectroscopic Detectability (e.g., Mass Spectrometry)

For mass spectrometry, particularly when coupled with gas chromatography (GC-MS), derivatization is often essential to increase the volatility and thermal stability of polar analytes like phenolic compounds. youtube.comresearchgate.net For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency.

Common derivatization techniques applicable to the 5-hydroxyl group include:

Silylation: This is one of the most prevalent methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the polar hydroxyl group into a less polar, more volatile TMS ether, which is more amenable to GC-MS analysis. nih.govresearchgate.net

Acylation and Alkylation: Introducing acyl (e.g., acetyl) or alkyl (e.g., methyl) groups also reduces polarity and increases volatility. youtube.com These methods can provide complementary mass spectral data, as the fragmentation patterns of the derivatives can aid in structural confirmation. nih.gov

| Derivatization Method | Typical Reagent | Target Functional Group | Analytical Advantage |

| Silylation | BSTFA, TMCS | 5-Hydroxyl | Increased volatility and thermal stability for GC-MS. nih.govyoutube.com |

| Acylation | Acetic Anhydride (B1165640) | 5-Hydroxyl | Improved chromatographic behavior and stable derivative for GC-MS. youtube.com |

| Alkylation | Iodomethane, Base | 5-Hydroxyl | Creates stable ether, enhances volatility. youtube.com |

Strategies for Improved Chromatographic Separation

Derivatization not only aids in detection but is also a powerful tool for improving chromatographic separation. By altering the polarity of this compound, its retention characteristics on a chromatographic column can be precisely controlled.

For Gas Chromatography (GC), the silylation, acylation, and alkylation reactions mentioned above are critical. nih.govyoutube.com They reduce the strong intermolecular hydrogen bonding caused by the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and reduced tailing on common nonpolar GC columns.

For Liquid Chromatography (LC), while derivatization is less common for the analyte itself, post-column derivatization can be employed. mdpi.com For instance, introducing reagents that react with flavonoids and phenolic compounds after separation can enhance UV-Vis or fluorescence detection. mdpi.com Pre-column derivatization can also be used to attach a chromophore or fluorophore to improve detectability at low concentrations or to alter retention behavior in reverse-phase systems by making the analyte more or less hydrophobic.

Structural Modification and Scaffold Diversification

The 3,4-dihydroisochromen-1-one core is a privileged scaffold found in numerous natural products and serves as a valuable starting point for the synthesis of new chemical entities. researchgate.netresearchgate.net Modifying the structure of this compound allows for scaffold diversification, enabling the exploration of structure-activity relationships.

Key strategies for diversification include:

Substitution at the C-3 Position: The synthesis of 3-substituted 3,4-dihydroisochromen-1-ones is a common strategy to introduce diversity. researchgate.net This can be achieved through multi-step synthetic sequences that build the dihydroisocoumarin ring with a desired substituent at the C-3 position. researchgate.net

Modification of the Aromatic Ring: Beyond simple electrophilic substitution, modern techniques like C-H activation can be envisioned to functionalize the aromatic ring. acs.org Directed C-H activation could potentially introduce substituents at specific positions, leveraging the existing oxygen functionalities as directing groups.

Formation of Fused Ring Systems: The core scaffold can be used as a building block for more complex heterocyclic systems. For example, multi-component reactions involving related scaffolds like 4-hydroxycoumarin (B602359) demonstrate how new rings can be fused to the existing structure to create novel polycyclic compounds. ijcce.ac.ir

Dimerization: Natural products sometimes exist as dimeric structures. Chemical methods can be employed to couple two units of a dihydroisocoumarin, as seen in the structural determination of salvadorin, a dimeric dihydroisocoumarin. nih.gov

These approaches transform the basic this compound framework into a diverse library of new compounds for various scientific applications.

Biological Activities and Proposed Mechanisms of Action of 5 Hydroxy 3,4 Dihydroisochromen 1 One and Dihydroisocoumarin Analogs

Antimicrobial Activities

Dihydroisocoumarin derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The antimicrobial spectrum and efficacy are influenced by the specific structural features of each analog.

Antibacterial Activity

Several studies have highlighted the potential of dihydroisocoumarins as antibacterial agents, particularly against Gram-positive bacteria. For instance, dichloro-dihydroisocoumarin compounds have demonstrated antibacterial activity against Bacillus subtilis. mdpi.com In a study of five dihydroisocoumarin derivatives isolated from the fungus Penicillium chrysogenum, all but one exhibited selective antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus licheniformis. mdpi.comnih.gov

| Compound/Analog | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Dichloro-dihydroisocoumarins | Bacillus subtilis | Active | mdpi.com |

| 4-chloro-6-hydroxymellein | Staphylococcus aureus | MIC: 1.00 µg/mL | mdpi.com |

| 4-chloro-6-hydroxymellein | Bacillus licheniformis | MIC: 0.8 µg/mL | mdpi.com |

| 4-chloro-5,6-di-hydroxymellein | Staphylococcus aureus, Bacillus licheniformis | Moderate Inhibitory Effect | mdpi.com |

Antifungal Activity

The antifungal potential of dihydroisocoumarins has also been explored, with varying results depending on the specific compound and fungal species. Bioassay-guided fractionation of an endophytic fungus, Geotrichum sp., led to the isolation of three novel dihydroisocoumarin derivatives that exhibited antifungal activities. nih.gov However, another study examining a series of dihydroisocoumarins found that they did not exhibit antifungal effects against the tested fungi. rsc.org In contrast, one compound in that same study did show strong inhibition against Colletotrichum gleosporioides Penz. rsc.org This highlights the specificity of the structure-activity relationship in the antifungal properties of this class of compounds.

Investigation of Key Structural Elements for Antimicrobial Effects

Research into the structure-activity relationships of dihydroisocoumarins has revealed that certain structural modifications can significantly impact their antimicrobial potency. For example, the presence of a chlorine atom at the C-4 position of the dihydroisocoumarin skeleton has been shown to improve antibacterial activity. mdpi.combohrium.com Specifically, 4-chloro-6-hydroxymellein was found to be the most potent among a series of tested analogs against Staphylococcus aureus and Bacillus licheniformis. mdpi.com The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring also play a crucial role in determining the biological activity.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new antimalarial agents is a priority. Dihydroisocoumarins have emerged as a promising class of compounds in this regard. Three novel dihydroisocoumarin derivatives, isolated from the endophytic fungus Geotrichum sp., have demonstrated antimalarial activity. nih.gov These findings suggest that the dihydroisocoumarin scaffold could be a valuable template for the development of new drugs to combat malaria.

| Compound Name | Chemical Structure | Source |

|---|---|---|

| 7-butyl-6,8-dihydroxy-3(R)-pent-11-enylisochroman-1-one | Dihydroisocoumarin derivative | nih.gov |

| 7-but-15-enyl-6,8-dihydroxy-3(R)-pent-11-enylisochroman-1-one | Dihydroisocoumarin derivative | nih.gov |

| 7-butyl-6,8-dihydroxy-3(R)-pentylisochroman-1-one | Dihydroisocoumarin derivative | nih.gov |

Anticancer Activity

The potential of dihydroisocoumarin analogs as anticancer agents has been the subject of several investigations. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

In one study, a series of dihydroisocoumarin analogues conjugated with fatty acids, alcohols, or amines were synthesized and tested for their antiproliferative activity against human breast cancer (MCF-7 and MDA-MB-468) and melanoma cells (SK-MEL-28 and Malme-3M). nih.gov Two compounds conjugated with gamma-linolenyl alcohol showed potent antiproliferative activity in vitro. nih.gov

However, not all dihydroisocoumarins exhibit strong cytotoxic effects. Dihydroisocoumarins isolated from Garcinia picrorhiza did not possess potent cytotoxicity, with IC50 values over 30 µM against several human cancer cell lines, including KB, HeLa S3, MCF-7, Hep G2, and HT-29. mdpi.com

Furthermore, some 3,4-dihydroisocoumarins have been shown to inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are ABC transporters associated with multidrug resistance in tumors. nih.gov This suggests a potential role for these compounds in overcoming chemotherapy resistance.

| Compound/Analog | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| Dihydroisocoumarins conjugated with gamma-linolenyl alcohol | Breast cancer (MCF-7, MDA-MB-468), Melanoma (SK-MEL-28, Malme-3M) | Potent antiproliferative activity | nih.gov |

| Dihydroisocoumarins from Garcinia picrorhiza | KB, HeLa S3, MCF-7, Hep G2, HT-29 | IC50 > 30 µM (not potent) | mdpi.com |

| Certain 3,4-Dihydroisocoumarins | Multidrug-resistant tumor cells | Inhibition of P-gp and BCRP | nih.gov |

Anti-inflammatory Activity

Dihydroisocoumarin derivatives have demonstrated significant anti-inflammatory properties. For example, certain dihydroisocoumarins isolated from marine-derived fungi have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

One of the proposed mechanisms for this anti-inflammatory action involves the modulation of key signaling pathways. For instance, some dihydroisocoumarin derivatives can suppress the phosphorylation of the inhibitor of nuclear factor kappa B-α (IκB-α), which in turn interrupts the nuclear translocation of nuclear factor kappa B (NF-κB). NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Additionally, a decrease in the activation of p38 mitogen-activated protein kinase (MAPK) has been observed, further contributing to the anti-inflammatory effects.

Modulation of Inflammatory Mediators (e.g., NO, PGE2, IL-6)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6). The ability of 5-Hydroxy-3,4-dihydroisochromen-1-one and its analogs to modulate these mediators is a key area of research.

Studies have shown that certain dihydroisocoumarin analogs can effectively suppress the production of these inflammatory molecules. For instance, in lipopolysaccharide (LPS)-stimulated macrophage models, which are commonly used to study inflammation, some analogs have demonstrated significant inhibition of NO and PGE2 production. frontiersin.org This inhibition is often attributed to the suppression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.org Furthermore, the production of pro-inflammatory cytokines such as IL-6 has also been shown to be reduced by certain dihydroisocoumarin derivatives. researchgate.net

Table 1: Inhibition of Inflammatory Mediators by Dihydroisocoumarin Analogs

| Compound/Analog | Cell Line | Stimulant | Mediator | Inhibition Data | Reference |

|---|---|---|---|---|---|

| Nardochinoid C | RAW264.7 | LPS | NO | Significant reduction | frontiersin.org |

| Nardochinoid C | RAW264.7 | LPS | PGE2 | Significant reduction | frontiersin.org |

| Nardochinoid C | THP-1 | LPS | IL-6 | Significant reduction | frontiersin.org |

| Lansiumamide analogue 8n | Raw264.7 | LPS | IL-6 | Inhibited expression | researchgate.net |

Interaction with Cellular Signaling Pathways (e.g., NF-κB, Nrf2/HO-1)

The anti-inflammatory effects of dihydroisocoumarins are often mediated through their interaction with key cellular signaling pathways. Two of the most important pathways in regulating inflammation and oxidative stress are the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways.

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. researchgate.net In an inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of genes encoding inflammatory mediators like iNOS, COX-2, and various cytokines. Some dihydroisocoumarin analogs have been found to inhibit the activation of NF-κB, thereby preventing the downstream inflammatory cascade. researchgate.net

Conversely, the Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress and inflammation. nih.gov Nrf2 is a transcription factor that, under stress conditions, moves to the nucleus and activates the expression of antioxidant and cytoprotective genes, including HO-1. nih.gov Activation of the Nrf2/HO-1 pathway can suppress inflammation. nih.gov Research indicates that some dihydroisocoumarin derivatives can activate this protective pathway, contributing to their anti-inflammatory and antioxidant effects. frontiersin.org The interplay between the NF-κB and Nrf2 pathways is complex, with evidence suggesting that activation of Nrf2 can inhibit NF-κB signaling. mdpi.com

Table 2: Interaction of Dihydroisocoumarin Analogs with Cellular Signaling Pathways

| Compound/Analog | Cell Line/Model | Pathway | Effect | Reference |

|---|---|---|---|---|

| 18β-Glycyrrhetinic acid | NCI-H292 cells | NF-κB | Prevented phosphorylation | researchgate.net |

| 18β-Glycyrrhetinic acid | NCI-H292 cells | Nrf2/HO-1 | Activated pathway | researchgate.net |

| Nardochinoid C | RAW264.7 | Nrf2/HO-1 | Activated pathway | frontiersin.org |

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to neutralize harmful free radicals and reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. The antioxidant potential of this compound and its analogs is a significant aspect of their biological profile.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.comopenagrar.de In these assays, the ability of a compound to donate an electron or hydrogen atom to the stable radical is measured, and the results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. Several coumarin (B35378) and dihydroisocoumarin derivatives have demonstrated potent radical scavenging activity in these assays, with some exhibiting stronger antioxidant potential than standard antioxidants like ascorbic acid. mdpi.comresearchgate.net

Table 3: Antioxidant Activity of Dihydroisocoumarin and Coumarin Analogs

| Compound/Analog | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thunberginol C | DPPH | High potential | researchgate.net |

| Thunberginol C | ABTS | High potential | researchgate.net |

| Coumarin-benzohydrazide 15 | DPPH | 2.9 ± 0.1 | mdpi.com |

| Coumarin-benzohydrazide 16 | DPPH | 12.9 ± 0.4 | mdpi.com |

| Coumarin-oxadiazole hybrid 29 | DPPH | 17.19 | mdpi.com |

| Coumarin-oxadiazole hybrid 28 | DPPH | 19.47 | mdpi.com |

Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach for managing type 2 diabetes is to inhibit enzymes like α-glucosidase, which is involved in the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, the absorption of glucose is slowed, leading to a reduction in post-meal blood glucose spikes.

Several coumarin and dihydroisocoumarin derivatives have been investigated for their antidiabetic potential, with a focus on α-glucosidase inhibition. nih.gov In vitro studies have shown that certain analogs can effectively inhibit this enzyme. For example, thunberginol C, a dihydroisocoumarin, has demonstrated notable inhibitory activity against α-glucosidase. researchgate.net The inhibitory potential of these compounds suggests they could be promising candidates for the development of new antidiabetic agents.

Table 4: α-Glucosidase Inhibitory Activity of Dihydroisocoumarin Analogs

| Compound/Analog | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Thunberginol C | α-Glucosidase | Better potential than coumarins | researchgate.net |

| Selaginolide A | α-Glucosidase | Demonstrated inhibition | nih.gov |

Anti-allergic Activity

Allergic reactions are hypersensitivity disorders of the immune system. Mast cells play a central role in allergic responses by releasing histamine (B1213489) and other inflammatory mediators upon activation. nih.gov Therefore, stabilizing mast cells and preventing their degranulation is a key strategy for treating allergic conditions.

The anti-allergic potential of dihydroisocoumarin analogs has been explored by examining their effects on mast cell degranulation. In vitro assays using rat basophilic leukemia (RBL-2H3) cells, a mast cell model, are commonly employed. nih.gov Some dicoumarin derivatives have shown good inhibitory effects on the degranulation of these cells, indicating their potential as anti-allergic agents. nih.govnih.gov This activity is often assessed by measuring the release of β-hexosaminidase, an enzyme co-released with histamine during degranulation. nih.gov

Table 5: Anti-allergic Activity of Dihydroisocoumarin Analogs

| Compound/Analog | Cell Line | Effect | Activity Marker | Reference |

|---|---|---|---|---|

| Dicoumarin derivative 3b | RBL-2H3 | 48.38% inhibition at 1 µM | β-HEX release | nih.gov |

| Various Dicoumarin derivatives | RBL-2H3 & mBMMCs | Good inhibitory effects | Degranulation | nih.gov |

Anti-obesity Activity

Obesity is a major global health issue characterized by excessive body fat accumulation. A key process in obesity is adipogenesis, the differentiation of pre-adipocytes into mature fat-storing adipocytes. nih.gov Inhibiting adipogenesis is a potential strategy for combating obesity.

Research on dihydroisocoumarin and related compounds has indicated their potential as anti-obesity agents. mdpi.comnih.gov Studies using 3T3-L1 pre-adipocyte cell lines, a standard model for studying adipogenesis, have shown that certain coumarin and chromene derivatives can inhibit the differentiation process and reduce lipid accumulation in these cells. nih.govnih.gov The anti-adipogenic effects are often associated with the downregulation of key transcription factors involved in adipocyte differentiation, such as PPARγ and C/EBPα. nih.gov

Table 6: Anti-obesity Activity of Dihydroisocoumarin Analogs

| Compound/Analog | Cell Line/Model | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dihydropyranocoumarins (DPCs) | 3T3-L1 adipocytes | Anti-obesity compounds | Not specified | mdpi.comnih.gov |

| Coumarin-dihydroquinazolinone 10c | Diet-induced obese mice | Reduced body weight | GPR109a receptor agonist | nih.govresearchgate.net |

| Synthetic chromenes 4, 5, 21, 25 | 3T3-L1 cells | Reduced intracellular lipid accumulation | Downregulation of PPARγ, C/EBPα | nih.gov |

| Hyperoside | 3T3-L1 adipocytes | Suppressed adipogenesis | Inhibition of PPARγ, C/EBPβ, SREBP-1c | nih.gov |

Neuroprotective Properties

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. Oxidative stress and inflammation are known to play significant roles in the pathogenesis of these disorders. Therefore, compounds with antioxidant and anti-inflammatory properties are of great interest for their potential neuroprotective effects.

While specific data on the neuroprotective properties of this compound is limited, the known antioxidant and anti-inflammatory activities of the dihydroisocoumarin class suggest a potential for neuroprotection. By mitigating oxidative stress and inflammation in the brain, these compounds could theoretically help protect neurons from damage and degeneration. For example, thunberginol C has shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net Further research is needed to fully elucidate the neuroprotective potential of this compound and its analogs.

Table 7: Potential Neuroprotective Activity of Dihydroisocoumarin Analogs

| Compound/Analog | Target/Activity | Potential Implication | Reference |

|---|---|---|---|

| Thunberginol C | Acetylcholinesterase inhibition | Anti-Alzheimer's disease | researchgate.net |

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism for regulating metabolic pathways and is a cornerstone of pharmaceutical drug development. teachmephysiology.com Inhibitors are molecules that bind to enzymes and reduce their catalytic activity. wikipedia.orgmicrobenotes.com This process can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. teachmephysiology.comwikipedia.orgbyjus.com

Enzyme inhibition is a process where the activity of an enzyme is decreased or stopped by a specific molecule, known as an inhibitor. byjus.com This regulation is vital for the normal control of metabolic pathways within cells. teachmephysiology.com There are two primary categories of enzyme inhibition: reversible and irreversible.

Irreversible Inhibition Irreversible inhibitors bind tightly to an enzyme, often through the formation of a covalent bond with an amino acid residue in the active site. wikipedia.orgmicrobenotes.comlibretexts.org This binding permanently inactivates the enzyme, and its activity cannot be restored by dilution or dialysis. microbenotes.combyjus.com The inactivation is time-dependent and can be very specific. microbenotes.com Examples of irreversible inhibitors include substances like penicillin, which inhibits an enzyme essential for bacterial cell wall synthesis. teachmephysiology.comaklectures.com

Reversible Inhibition Reversible inhibitors bind to enzymes through non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. wikipedia.orgmicrobenotes.combyjus.com Because these bonds are weaker, the inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its function. wikipedia.org This type of inhibition can be further classified into several types based on the mechanism of interaction between the enzyme, substrate, and inhibitor. byjus.comaklectures.com

Competitive Inhibition: In this form of inhibition, the inhibitor molecule typically has a structural similarity to the substrate and competes for the same active site on the enzyme. byjus.comlibretexts.org The inhibitor (I) can bind to the free enzyme (E), forming an enzyme-inhibitor complex (EI), but it cannot bind to the enzyme-substrate complex (ES). bgc.ac.in The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate, which outcompetes the inhibitor for the active site. microbenotes.comlibretexts.org In competitive inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, increases. teachmephysiology.comkhanacademy.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. teachmephysiology.comaklectures.com This binding can occur whether the substrate is bound to the enzyme or not, meaning the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES). wikipedia.org The binding of a non-competitive inhibitor alters the conformation of the enzyme, which reduces its catalytic efficiency without affecting substrate binding. ucl.ac.uk Consequently, non-competitive inhibition leads to a decrease in Vmax, while the Km remains unchanged. wikipedia.orgkhanacademy.org Increasing the substrate concentration does not reverse this type of inhibition. aklectures.com

Uncompetitive Inhibition: This type of inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.orgbyjus.comaklectures.com The formation of the ES complex creates a binding site for the uncompetitive inhibitor. aklectures.com This binding results in the formation of an inactive enzyme-substrate-inhibitor (ESI) complex. mit.edu Uncompetitive inhibition causes a decrease in both Vmax and Km. wikipedia.org

Mixed Inhibition: Mixed inhibition is a more general type of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but its affinity for these two forms is different. wikipedia.orgaklectures.com Mixed inhibitors affect both the Vmax (decreasing it) and the Km (either increasing or decreasing it). wikipedia.org

The study of these inhibition mechanisms, often through enzyme kinetics, provides valuable insights into an enzyme's function, its role in metabolic processes, and how its activity can be modulated by drugs or other molecules. wikipedia.org

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active site (binds to free enzyme) | Unchanged | Increases |

| Non-competitive | Allosteric site (binds to free enzyme or ES complex) | Decreases | Unchanged |

| Uncompetitive | Allosteric site (binds only to ES complex) | Decreases | Decreases |

| Mixed | Allosteric site (binds to free enzyme and ES complex with different affinities) | Decreases | Increases or Decreases |

Dihydroisocoumarin and its analogs have been investigated for their ability to inhibit various enzymes. A prominent example is Ochratoxin A (OTA), a mycotoxin that contains a dihydroisocoumarin moiety linked to a phenylalanine molecule. mdpi.comnih.gov

OTA itself acts as an inhibitor for several enzymes. Due to its structural similarity to phenylalanine, it can competitively inhibit enzymes that use this amino acid as a substrate. researchgate.net For instance, OTA has been shown to inhibit phenylalanine t-RNA synthase, which is crucial for protein synthesis. nih.gov It also acts as an inhibitor of phenylalanine hydroxylase. nih.govresearchgate.net The inhibition of these enzymes is believed to contribute to the toxic effects of OTA. researchgate.net

While the prompt mentions ochratoxinase, this enzyme is actually involved in the degradation of Ochratoxin A by hydrolyzing the amide bond, thereby detoxifying it. mdpi.commdpi.com The true enzyme targets inhibited by OTA and its analogs are different.

Research has extended to other dihydroisocoumarin derivatives and their enzyme inhibitory potential.

Cholinesterases: Certain dihydroisocoumarin compounds, such as thunberginol C, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of Alzheimer's disease. researchgate.net

β-Lactamases: A study on dihydroisocoumarins isolated from the fungus Penicillium chrysogenum found that a chloro-dihydroisocoumarin derivative exhibited potent antimicrobial activity. nih.gov Molecular docking studies suggested that this activity could be due to the inhibition of β-lactamase enzymes (like NDM-1, CTX-M, and OXA-48), which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov

| Dihydroisocoumarin Analog | Target Enzyme(s) | Observed Effect/Potential Mechanism |

|---|---|---|

| Ochratoxin A (OTA) | Phenylalanine t-RNA synthase, Phenylalanine hydroxylase | Inhibition of protein synthesis and phenylalanine metabolism. nih.govresearchgate.net |

| Thunberginol C | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of cholinesterase activity. researchgate.net |

| 4-chloro-6-hydroxymellein | β-Lactamases (NDM-1, CTX-M, OXA-48) | Potential inhibition of enzymes responsible for antibiotic resistance. nih.gov |

Receptor Interaction Studies (e.g., Sweet Taste Receptors for Phyllodulcin)

Beyond enzyme inhibition, dihydroisocoumarin analogs can exert biological effects by interacting with cellular receptors. A well-studied example is the interaction of phyllodulcin (B192096) with sweet taste receptors.

Phyllodulcin is a dihydroisocoumarin found in the leaves of the hydrangea plant (Hydrangea macrophylla var. thunbergii) and is known for its intense sweetness, estimated to be 400-800 times that of sucrose. researchgate.netwikipedia.org The sensation of sweet taste in humans is mediated by a specific G protein-coupled receptor (GPCR) that functions as a heterodimer, composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). nih.govfrontiersin.org

When a sweet molecule like phyllodulcin binds to the TAS1R2/TAS1R3 receptor on the surface of taste bud cells, it induces a conformational change in the receptor. This change activates intracellular signaling pathways, ultimately leading to the perception of sweetness. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have been conducted on phyllodulcin and its analogs to understand the molecular features responsible for its interaction with the sweet taste receptor. nih.gov Early models proposed that a specific arrangement of a hydrogen bond donor and a hydrogen bond acceptor in a sweetener molecule was crucial for binding to complementary sites on the receptor. nih.gov The isovanillyl group of phyllodulcin has been identified as a key "glucophore" or sweet-determining part of the molecule. nih.gov

Sensory analysis of phyllodulcin reveals a complex taste profile. While its primary characteristic is intense sweetness, it is also associated with other sensory attributes, including a cooling sensation, bitterness, an alcohol-like flavor, and an astringent aftertaste. researchgate.netnih.gov Unlike some artificial sweeteners, the onset and persistence of phyllodulcin's sweetness have been reported to be similar to that of sucrose. researchgate.netnih.gov

| Compound | Receptor Target | Biological Activity | Sensory Profile |

|---|---|---|---|

| Phyllodulcin | Sweet Taste Receptor (TAS1R2/TAS1R3) | Agonist; elicits a sweet taste sensation. | Intense sweetness (400-800x sucrose), with notes of bitterness, cooling sensation, and astringency. researchgate.netwikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies of Dihydroisochromen 1 Ones

Correlating Structural Motifs with Specific Biological Activities

The 3,4-dihydroisocoumarin framework is a recurring motif in numerous natural products isolated from diverse sources such as bacteria, fungi, lichens, and plants. nih.gov This core structure is associated with a wide array of biological activities, including anti-inflammatory, antifungal, antimicrobial, and antitumor properties. The inherent bioactivity of the dihydroisocoumarin scaffold makes it a valuable starting point for the design of novel, optimized derivatives with potential therapeutic applications. nih.gov

The presence of the lactone ring within the dihydroisochromen-1-one structure is a critical determinant of its chemical reactivity and biological function. Modifications to this heterocyclic system, as well as the aromatic ring, have been shown to significantly impact the compound's interaction with biological targets. For instance, the introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Influence of Substituent Patterns on Bioactivity

The type and position of substituents on the 5-Hydroxy-3,4-dihydroisochromen-1-one skeleton play a pivotal role in defining the potency and selectivity of its biological effects. Research on related coumarin (B35378) and isocoumarin (B1212949) derivatives has demonstrated that even minor chemical modifications can lead to substantial changes in activity.

For example, in a study on coumarin derivatives, O-substitutions were found to be essential for antifungal activity. mdpi.com The introduction of electron-withdrawing groups, such as through acetylation, was observed to enhance the antifungal properties. mdpi.com Specifically, acetylated derivatives of hydroxycoumarins were among the most active compounds against Aspergillus species. mdpi.com

In the context of other related heterocyclic compounds, the position of hydroxyl and methoxy (B1213986) groups on the aromatic ring has been shown to be a key factor. For instance, in a series of chalcone (B49325) derivatives, which share a common phenylpropanoid pathway with isocoumarins, specific hydroxylation and methoxylation patterns were found to be crucial for their anti-inflammatory and anticancer activities. nih.gov

The following table summarizes the influence of different substituents on the biological activity of related coumarin compounds, which can provide insights into potential SAR for this compound.

| Compound Class | Substituent | Position | Observed Biological Activity | Reference |

| Hydroxycoumarins | Acetyl group | 4, 6, or 7-OH | Enhanced antifungal activity | mdpi.com |

| Hydroxycoumarins | Nitro group | 5 and 7 | Enhanced antifungal activity | mdpi.com |

| Phenylpropanoids | Hydroxyl group | C-1 | Important for antifungal activity | nih.gov |

| Phenylpropanoids | Methoxy group | C-2 | Important for antifungal activity | nih.gov |

| Phenylpropanoids | Nitro group | Benzene (B151609) ring | Important for antifungal activity | nih.gov |

Stereochemical Impact on Biological Potency and Selectivity

Stereochemistry is a fundamental aspect of pharmacology, often dictating the interaction of a molecule with its biological target. nih.gov For chiral molecules like this compound, which possesses a stereocenter at the C-3 or C-4 position depending on substitution, the spatial arrangement of atoms can have a profound effect on biological activity.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the importance of stereoisomerism is well-established for other biologically active compounds. It is known that different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov For instance, in the case of the antiarthritic drug Penicillamine, the (S)-enantiomer is therapeutic, while the (R)-enantiomer is toxic due to its antagonistic effect on pyridoxine. nih.gov

The differential activity of stereoisomers often arises from their specific three-dimensional fit with chiral biological macromolecules such as enzymes and receptors. Therefore, the stereochemical configuration of substituted 3,4-dihydroisochromen-1-ones is expected to be a critical factor in their biological potency and selectivity. Further research focusing on the stereoselective synthesis and biological evaluation of individual enantiomers of this compound derivatives is necessary to fully elucidate the impact of stereochemistry on their therapeutic potential.

Computational and Theoretical Studies in Dihydroisochromen 1 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the potential biological targets of a compound and the specific interactions that govern its binding affinity.

In the context of 5-Hydroxy-3,4-dihydroisochromen-1-one and its derivatives, molecular docking simulations are employed to screen for potential protein targets and to understand the structural basis of their activity. The process involves placing the three-dimensional structure of the dihydroisochromen-1-one scaffold into the binding site of a target protein and calculating the binding energy for various poses. The results are ranked by a scoring function, with lower binding energies typically indicating a more favorable interaction.

Research on structurally related compounds, such as dihydroisoquinolinones, has successfully used virtual screening and molecular docking to identify potent inhibitors of protein-protein interactions, such as the p53-MDM2 pathway. nih.gov For a compound like this compound, docking studies would analyze key interactions, including:

Hydrogen Bonds: The hydroxyl (-OH) and carbonyl (C=O) groups on the molecule are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The aromatic ring of the dihydroisochromen-1-one core can engage in hydrophobic and π-π stacking interactions with nonpolar residues.

The insights from these analyses are invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance its potency and selectivity.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound A | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| Compound A | PHE152 | π-π Stacking | |

| Compound B | -7.9 | LYS78, ASP155 | Hydrogen Bond, Salt Bridge |

| Compound C | -9.2 | GLU95, CYS150 | Hydrogen Bond |

| Compound C | PHE152, LEU148 | π-π Stacking, Hydrophobic |

Molecular Dynamics Simulations to Elucidate Binding Modes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that details the fluctuations in atomic positions and conformations. researchgate.net This technique is essential for assessing the stability of a predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding. nih.govyoutube.com

For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. youtube.com Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the simulation.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified in docking studies throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by accounting for solvent effects and entropic contributions.

These simulations can validate the binding poses suggested by molecular docking and provide a more realistic representation of the interactions in a physiological environment. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of a molecule. lsu.edu Methods such as Density Functional Theory (DFT) can solve the Schrödinger equation for a given molecule to provide detailed information about its electron distribution, orbital energies, and reactivity. lsu.eduuchicago.edu

For this compound, these calculations can predict a range of fundamental properties:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

Spectroscopic Properties: Prediction of IR, NMR, and UV-Vis spectra that can be compared with experimental data to confirm the molecule's structure. scispace.com

These theoretical calculations provide a foundational understanding of the molecule's intrinsic chemical nature, which underpins its interactions with biological targets. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

| Polarizability | 18.9 ų | Indicator of how easily electron density is distorted |

In Silico Screening and Target Prediction

In silico screening, also known as virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. tiogaresearch.com Conversely, target prediction (or reverse docking) aims to identify the potential protein targets for a single compound by screening it against a database of known protein structures. creative-biolabs.comnih.gov

These methods are instrumental in the early stages of drug discovery for prioritizing compounds for experimental testing and for identifying the potential mechanism of action of a bioactive molecule. nih.gov For this compound, a target prediction workflow would involve:

Ligand-Based Methods: Searching for known bioactive molecules that are structurally similar to the dihydroisochromen-1-one scaffold. The targets of these similar molecules are then proposed as potential targets for the query compound.

Structure-Based Methods: Docking the this compound structure against a large panel of proteins with known 3D structures (e.g., the entire Protein Data Bank). creative-biolabs.com The proteins to which the compound binds with the highest predicted affinity are identified as potential targets.

Chemogenomic approaches combine information about chemical structures and protein sequences to build predictive models, which can achieve high accuracy in identifying correct compound-target interactions. nih.gov The output of these screens is a ranked list of potential protein targets, which can then be validated through focused biological assays. This approach accelerates the process of "de-orphaning" compounds with known phenotypic effects but unknown molecular targets. nih.govcsic.es

| Predicted Protein Target | Protein Class | Prediction Score | Potential Therapeutic Area |

|---|---|---|---|

| Protein Kinase B (Akt1) | Kinase | 0.92 | Oncology |

| Butyrylcholinesterase (BChE) | Hydrolase | 0.88 | Neurodegenerative Disease |

| MDM2 | E3 Ubiquitin Ligase | 0.85 | Oncology |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.81 | Inflammation |

| Carbonic Anhydrase II | Lyase | 0.79 | Glaucoma, Diuretics |

Advanced Analytical Techniques for Characterization and Quantitation

Chromatographic Separations (HPLC, GC)

Chromatographic techniques are essential for the separation and purification of 5-Hydroxy-3,4-dihydroisochromen-1-one from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. While specific methods for this compound are not extensively documented, methodologies developed for structurally similar compounds, such as juglone (5-hydroxy-1,4-naphthoquinone), can be adapted.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 column is a common choice, providing a nonpolar stationary phase for effective separation.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a pH modifier like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol) is generally effective. For instance, a mobile phase consisting of 50% acetonitrile and a phosphate buffer at pH 4 has been used for the separation of juglone.

Detection: A Diode Array Detector (DAD) is suitable for detecting the analyte based on its UV absorbance.

Extraction: Prior to analysis, the compound can be extracted from its matrix using a suitable solvent like chloroform, followed by evaporation and reconstitution in the mobile phase.

The retention time and peak purity can be used for qualitative identification, while the peak area is used for quantitative analysis.

Gas Chromatography (GC):

Spectroscopic Characterization (NMR, MS, CD)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While experimental NMR data for this compound is not widely published, predicted spectra and data from analogous compounds can provide valuable insights. For instance, the ¹H NMR spectrum of a similar flavanone, 5,4'-dihydroxy-7-methoxyflavanone, shows characteristic signals for the flavanone structure, including signals in the aromatic region and for the protons of the heterocyclic ring. silae.it The chemical shifts of the hydroxy protons can also be studied to understand hydrogen bonding interactions. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. Techniques like Electrospray Ionization (ESI) are commonly used. For example, the negative ESI mass spectrum of related coumarin (B35378) metabolites displayed a molecular ion peak at m/z 201 [M-1]⁺. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism is a crucial technique for determining the absolute configuration of chiral molecules. For dihydroisochromenones with stereocenters, CD spectroscopy can distinguish between enantiomers by measuring the differential absorption of left and right circularly polarized light.

Method Development for Quantitative Analysis in Biological Matrices

The quantification of this compound in biological matrices such as plasma is critical for pharmacokinetic and metabolic studies. The development of a robust and sensitive analytical method is a key requirement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

The development of a quantitative LC-MS/MS method typically involves the following steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include:

Protein Precipitation: Using organic solvents like acetonitrile to precipitate proteins.

Liquid-Liquid Extraction (LLE): Extracting the analyte from the aqueous plasma into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte. nih.gov

Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from endogenous components. A C18 column with a gradient mobile phase is a common starting point. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion) to monitor, which provides high selectivity.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Intra- and inter-day precision are typically evaluated. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The limit of quantitation (LOQ) for such methods can be in the picogram to nanogram per milliliter range, allowing for the detection of low concentrations of the compound in biological samples. nih.gov

| Analytical Technique | Application | Key Considerations |

| HPLC | Separation and Quantification | Column type (e.g., C18), mobile phase composition, detector selection (e.g., DAD). |

| GC | Separation and Quantification (with derivatization) | Derivatization to increase volatility, choice of column and detector (e.g., FID, MS). |

| NMR | Structural Elucidation | ¹H and ¹³C spectra for structural confirmation, specialized techniques (COSY, HMBC) for detailed analysis. |

| MS | Molecular Weight Determination and Identification | Ionization technique (e.g., ESI, APCI), high-resolution MS for accurate mass. |

| CD | Determination of Absolute Configuration | For chiral compounds to distinguish between enantiomers. |

| LC-MS/MS | Quantitative Analysis in Biological Matrices | Sample preparation (SPE, LLE), optimization of MRM transitions, thorough method validation. |

Potential Research Applications and Future Directions

Exploration as Lead Compounds in Pharmaceutical Research

The 3,4-dihydroisocoumarin skeleton is a well-established "privileged scaffold" in medicinal chemistry, with natural and synthetic derivatives demonstrating a remarkable array of pharmacological effects. nih.govresearchgate.net This broad bioactivity makes 5-Hydroxy-3,4-dihydroisochromen-1-one a strong candidate for exploration as a lead compound in drug discovery programs. nih.gov A lead compound is a chemical starting point for the development of new drugs. The diverse therapeutic potential of the dihydroisocoumarin class suggests that this specific molecule could be modified to develop potent and selective agents for various diseases.

The range of biological activities associated with dihydroisocoumarin derivatives is extensive, highlighting the potential avenues for research. These activities are often influenced by the substitution patterns on the basic skeleton. nih.govresearchgate.net

Table 1: Reported Biological Activities of Dihydroisocoumarin Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antifungal | Inhibition of fungal growth, including against plant pathogens and human pathogens like Candida albicans. | researchgate.netscielo.br |

| Antimicrobial | Activity against various bacterial strains. Some derivatives from marine fungi have shown notable antibacterial properties. | nih.govresearchgate.net |

| Anti-inflammatory | Potential to modulate inflammatory pathways. | nih.govresearchgate.net |

| Cytotoxic/Antitumor | Many natural and synthetic isocoumarins and their dihydro-derivatives exhibit significant cytotoxic effects against cancer cell lines. | researchgate.netresearchgate.net |

| Antiplasmodial | Activity against the parasite responsible for malaria. | nih.gov |

| Enzyme Inhibition | Inhibition of specific enzymes, such as proteases and acetylcholinesterase, indicating potential for treating various disorders. | nih.gov |

Future research would involve synthesizing a library of derivatives based on the this compound structure. By modifying the hydroxyl group or adding substituents to the aromatic ring, medicinal chemists can systematically investigate structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target, paving the way for new therapeutic agents. nih.gov

Development of Agrochemicals

The dihydroisocoumarin scaffold has shown significant promise in the agricultural sector. Research has demonstrated that synthetic 3-(dichlorophenyl)-3,4-dihydroisocoumarins act as potent inhibitors of plant and fungal growth, suggesting their utility as herbicides and fungicides. scielo.br This provides a strong rationale for investigating this compound and its derivatives as potential agrochemicals.

The development of new crop protection agents is critical for food security, and natural product scaffolds offer a pathway to novel modes of action. scielo.br

Fungicidal Applications : Derivatives of the dihydroisocoumarin class have been tested against a range of significant plant pathogens, including Fusarium oxysporum and Alternaria solani. scielo.br The fungicidal potential of this compound could be evaluated against these and other crop-destroying fungi.

Herbicidal Applications : The demonstrated plant growth inhibitory effects of related compounds suggest that this molecule could serve as a lead for the development of new herbicides. scielo.br

Insect Attractants : Isocoumarins and dihydroisocoumarins have been identified as metabolites from insects. scielo.brnih.gov Chemical communication is vital for insects, and pheromones or other attractants are key tools in integrated pest management (IPM) for monitoring and controlling insect populations. birc.orgwikipedia.org While many known insect pheromones are fatty acid derivatives or terpenes, the occurrence of the dihydroisocoumarin skeleton in insects suggests a potential role in their chemical ecology. scielo.brwikipedia.org Future research could explore whether this compound or its volatile derivatives could function as attractants or repellents for specific pest insects, offering a bio-rational approach to pest control. govinfo.gov

Investigations in Material Science and Engineering

While the dihydroisocoumarin scaffold has been explored primarily for its biological properties, its isomeric cousins, the coumarins, have found extensive application in material science. researchgate.net Coumarins are valued for their unique photophysical properties and are used as building blocks for bio-imaging agents, sensors, and smart coatings. researchgate.net

Given the structural relationship, the this compound scaffold presents an untapped resource for materials science. The reversed lactone ring and specific substitution pattern could impart distinct electronic, optical, and polymerization properties compared to coumarins. Future research directions could include:

Polymer Synthesis : The hydroxyl group and the lactone ring are functional handles that could be exploited for polymerization reactions, potentially leading to new classes of polyesters or other functional polymers with unique thermal or optical properties.

Fluorescent Probes and Sensors : Like coumarins, the dihydroisocoumarin core is aromatic and could be chemically modified to create novel fluorescent dyes. These could be engineered to respond to specific ions, molecules, or environmental changes, making them useful as chemical sensors.

Smart Materials : The lactone ring could potentially be opened and closed under specific stimuli (e.g., pH, light), a property that could be harnessed to create responsive or "smart" materials for applications in drug delivery or self-healing coatings.

The exploration of this compound in this field is speculative but represents a promising frontier for creating novel functional materials based on a readily accessible natural product scaffold. researchgate.net

Biochemical Research Tools for Enzyme and Receptor Studies

Bioactive small molecules are indispensable tools for dissecting complex biological processes. The this compound scaffold holds potential for development into specialized biochemical probes to study the function of enzymes and receptors.

Enzyme Inhibitors : Dihydroisocoumarins are known to possess enzyme inhibitory activity. researchgate.net By designing derivatives of this compound, researchers can create potent and selective inhibitors for specific enzyme targets. Such inhibitors are crucial for validating the role of an enzyme in a disease pathway and serve as foundational tools for drug development. For instance, coumarin (B35378) derivatives have been designed as inhibitors for histone deacetylases (HDACs), a key target in cancer therapy. nih.gov

Fluorescent Probes : The phenolic hydroxyl group on the molecule provides a convenient attachment point for fluorescent tags (fluorophores). By linking a fluorophore to a dihydroisocoumarin derivative designed to bind a specific protein, researchers can create a fluorescent probe. These probes allow for the visualization of the target protein within cells, the study of binding kinetics, and the screening for other molecules that compete for the same binding site. Coumarin-based fluorescent probes have been successfully used to gain insights into the mechanisms of action of HDACs. nih.gov

Affinity Ligands : The molecule can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity chromatography matrix. This biochemical tool can be used to isolate and identify specific binding proteins (receptors or enzymes) from complex biological samples, helping to elucidate the mechanism of action of the bioactive compound.

Biotransformation and Metabolic Pathway Research

Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on a substrate, often yielding novel compounds that are difficult to produce through traditional chemical synthesis. nih.govoaepublish.com The this compound molecule is an excellent candidate for such studies, which can serve two primary purposes: generating novel derivatives and understanding its metabolic fate.

Fungi from genera such as Aspergillus, Penicillium, and Cunninghamella are known to perform a wide array of biotransformation reactions, including hydroxylation, methylation, glycosylation, and reduction, on various bioactive compounds. nih.gov Subjecting this compound to fermentation with these microorganisms could produce a range of new analogues. For example, microbial hydroxylation could add a second hydroxyl group to the aromatic ring, or glycosylation could attach a sugar moiety to the existing hydroxyl group. These new derivatives could then be screened for enhanced or novel biological activities.

Table 2: Common Microbial Biotransformation Reactions and Their Potential Products

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Dihydroxy-3,4-dihydroisochromen-1-one |

| O-Methylation | Addition of a methyl (-CH3) group to an existing hydroxyl group. | 5-Methoxy-3,4-dihydroisochromen-1-one |

| Glycosylation | Attachment of a sugar molecule to a hydroxyl group. | 5-O-glucosyl-3,4-dihydroisochromen-1-one |

| Reduction | Reduction of a carbonyl group. | 5-Hydroxy-isochroman-1-ol |